molecular formula C14H11FO B1302160 1-(3-Fluorophenyl)-2-phenylethanone CAS No. 40281-50-3

1-(3-Fluorophenyl)-2-phenylethanone

Cat. No.: B1302160
CAS No.: 40281-50-3
M. Wt: 214.23 g/mol
InChI Key: YCSLTCUBFAFEGB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-phenylethanone is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . Therefore, it’s plausible that 1-(3-Fluorophenyl)-2-phenylethanone may have similar targets.

Mode of Action

Based on its structural similarity to 3-fluoroamphetamine , it may act as a substrate-based releaser, with selectivity for dopamine over serotonin . This means it could potentially increase the release of these neurotransmitters in the brain, leading to increased neuronal activity.

Biochemical Pathways

It’s plausible that it may affect pathways related to dopamine and norepinephrine, given its potential role as a monoamine releaser . These neurotransmitters are involved in various functions, including mood regulation, reward, and motor control.

Pharmacokinetics

3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . It’s plausible that this compound may have similar ADME properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLTCUBFAFEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374638
Record name 3'-Fluoro-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40281-50-3
Record name 3'-Fluoro-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.